Meosuc-aapm-pna

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

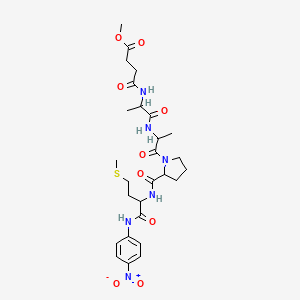

methyl 4-[[1-[[1-[2-[[4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N6O9S/c1-16(28-22(34)11-12-23(35)42-3)24(36)29-17(2)27(39)32-14-5-6-21(32)26(38)31-20(13-15-43-4)25(37)30-18-7-9-19(10-8-18)33(40)41/h7-10,16-17,20-21H,5-6,11-15H2,1-4H3,(H,28,34)(H,29,36)(H,30,37)(H,31,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUQUDLEABXXQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N6O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404147 | |

| Record name | N-Methoxysuccinyl-Ala-Ala-Pro-Met p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70967-91-8 | |

| Record name | N-Methoxysuccinyl-Ala-Ala-Pro-Met p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

MeOSuc-AAPV-pNA: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxysuccinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Valyl-p-nitroanilide, commonly abbreviated as MeOSuc-AAPV-pNA, is a highly sensitive and specific chromogenic peptide substrate. It is primarily utilized in biochemical assays to measure the enzymatic activity of two key serine proteases involved in the human immune response: human neutrophil elastase (HNE) and proteinase 3 (PR3).[1][2][3] This technical guide provides a comprehensive overview of MeOSuc-AAPV-pNA, including its chemical properties, mechanism of action, detailed experimental protocols, and relevant kinetic data to support its application in research and drug development.

Chemical and Physical Properties

MeOSuc-AAPV-pNA is a synthetic tetrapeptide covalently linked to a p-nitroanilide (pNA) chromophore. The cleavage of the amide bond between the valine residue and the pNA group by a target protease releases the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically.

| Property | Value |

| Chemical Formula | C₂₇H₃₈N₆O₉ |

| Molecular Weight | 590.6 g/mol |

| CAS Number | 70967-90-7 |

| Appearance | Lyophilized powder |

| Solubility | Soluble in DMSO (>20 mM) and methanol (1 mg/mL)[1] |

| Storage | Store at -20°C for long-term stability |

Mechanism of Action

The enzymatic activity of neutrophil elastase or proteinase 3 is determined by monitoring the rate of p-nitroanilide release. The enzyme recognizes and binds to the peptide sequence (Ala-Ala-Pro-Val) of the substrate. Upon binding, the protease catalyzes the hydrolysis of the peptide bond C-terminal to the valine residue, liberating the pNA molecule. The free pNA in solution exhibits a strong absorbance at a wavelength of 405 nm, and the rate of its formation is directly proportional to the enzyme's activity.

Enzymatic Specificity

MeOSuc-AAPV-pNA is a highly specific substrate for human and mouse neutrophil elastase and proteinase 3.[2] It is not significantly hydrolyzed by other related proteases such as cathepsin G or chymotrypsin, making it a valuable tool for selectively studying the activity of HNE and PR3 in complex biological samples.[1][2]

Data Presentation: Quantitative Kinetic Parameters

| Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Human Neutrophil Elastase | 0.152 | 18.24 | 120,000 |

Note: The kcat value was calculated from the provided kcat/Km and Km values.

Experimental Protocols

I. Neutrophil Elastase or Proteinase 3 Activity Assay

This protocol outlines a general procedure for measuring the activity of purified HNE or PR3 using MeOSuc-AAPV-pNA.

Materials:

-

Human Neutrophil Elastase (HNE) or Proteinase 3 (PR3)

-

MeOSuc-AAPV-pNA substrate

-

Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 mM NaCl and 0.05% Tween-20

-

DMSO (for dissolving the substrate)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Substrate Preparation: Prepare a 10 mM stock solution of MeOSuc-AAPV-pNA in DMSO.

-

Enzyme Preparation: Dilute the enzyme stock solution to the desired final concentration in the assay buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.

-

Assay Setup:

-

Add 50 µL of assay buffer to each well of a 96-well microplate.

-

Add 25 µL of the diluted enzyme solution to the appropriate wells.

-

Add 25 µL of a working solution of MeOSuc-AAPV-pNA in assay buffer to each well to initiate the reaction. The final substrate concentration should ideally be varied to determine the Michaelis-Menten kinetics, typically ranging from 0.1 to 5 times the Km. For a single point assay, a concentration of 200 µM is commonly used.

-

-

Measurement: Immediately place the microplate in a plate reader pre-warmed to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

Convert the change in absorbance per minute (ΔA/min) to the concentration of p-nitroanilide produced per minute using the Beer-Lambert law (ε of pNA at 405 nm = 8,800 M⁻¹cm⁻¹).

-

Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

II. Inhibitor Screening Assay

This protocol can be used to screen for and characterize inhibitors of HNE or PR3.

Materials:

-

All materials from the activity assay protocol.

-

Putative inhibitor compound(s) dissolved in an appropriate solvent (e.g., DMSO).

Procedure:

-

Assay Setup:

-

Add 50 µL of assay buffer to each well of a 96-well microplate.

-

Add 25 µL of the diluted enzyme solution to the appropriate wells.

-

Add 10 µL of the inhibitor solution at various concentrations (or a single concentration for screening) to the wells. Include a vehicle control (e.g., DMSO) for the uninhibited reaction.

-

Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.

-

-

Reaction Initiation and Measurement:

-

Add 15 µL of the MeOSuc-AAPV-pNA working solution to each well to initiate the reaction. The final substrate concentration should be close to the Km value for competitive inhibitor studies.

-

Immediately measure the absorbance at 405 nm as described in the activity assay protocol.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Determine the percent inhibition by comparing the velocity in the presence of the inhibitor to the vehicle control.

-

For inhibitor characterization, plot the reaction velocity against the inhibitor concentration and fit the data to an appropriate inhibition model (e.g., competitive, non-competitive, uncompetitive) to determine the inhibition constant (Ki) or IC₅₀ value.

-

Mandatory Visualizations

Experimental Workflow for an Enzyme Inhibition Assay

Caption: Workflow for a typical enzyme inhibition assay using MeOSuc-AAPV-pNA.

Reaction Mechanism

Caption: Enzymatic cleavage of MeOSuc-AAPV-pNA to produce a colored product.

References

MeOSuc-AAPV-pNA: A Technical Guide for Neutrophil Elastase Detection

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chromogenic substrate N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA) for the detection of human neutrophil elastase (HNE) activity. This document details the substrate's properties, provides a standardized experimental protocol for its use, presents key quantitative data, and illustrates the relevant biological pathways.

Introduction to MeOSuc-AAPV-pNA

MeOSuc-AAPV-pNA is a highly sensitive and specific synthetic peptide substrate designed for the kinetic measurement of neutrophil elastase activity.[1][2][3][4] Structurally, it consists of a tetrapeptide sequence (Ala-Ala-Pro-Val) that mimics the cleavage site of natural substrates of HNE, coupled to a p-nitroanilide (pNA) chromophore.[3][5] The methoxysuccinyl group at the N-terminus enhances the substrate's affinity for the enzyme.[5]

Upon enzymatic cleavage by neutrophil elastase at the carboxyl side of the valine residue, the colorless substrate releases the yellow-colored p-nitroanilide. The rate of pNA release, which can be continuously monitored spectrophotometrically by measuring the increase in absorbance at 405-410 nm, is directly proportional to the elastase activity.[2][4][6] This substrate is a valuable tool for in vitro assays using purified enzyme, as well as for measuring elastase activity in biological fluids and cell culture supernatants.[2] It is recognized for its high sensitivity and specificity for neutrophil elastase and proteinase 3 (PR3), with no significant hydrolysis by other proteases such as cathepsin G or chymotrypsin.[2][4]

Quantitative Data

The following tables summarize the key physical, chemical, and kinetic parameters of MeOSuc-AAPV-pNA.

Table 1: Physicochemical Properties of MeOSuc-AAPV-pNA

| Property | Value | Reference(s) |

| Alternate Name | N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide | [3] |

| CAS Number | 70967-90-7 | [3] |

| Molecular Formula | C₂₇H₃₈N₆O₉ | [3] |

| Molecular Weight | 590.63 g/mol | [3] |

| Purity | ≥98% | [2][3] |

| Solubility | Soluble in DMSO (>20 mM) and methanol (1 mg/mL) | [2] |

| Storage | -20°C | [2] |

Table 2: Kinetic Parameters for Human Neutrophil Elastase with MeOSuc-AAPV-pNA

| Parameter | Value | Conditions | Reference(s) |

| Kcat/Km | 120,000 M⁻¹s⁻¹ | - | [6] |

| Km | 0.152 mM | - | [7] |

| kcat | 3.3 s⁻¹ | - | [7] |

Experimental Protocols

This section provides a detailed methodology for a standard human neutrophil elastase activity assay using MeOSuc-AAPV-pNA.

Materials and Reagents

-

Human Neutrophil Elastase (HNE), purified

-

MeOSuc-AAPV-pNA substrate

-

Assay Buffer: e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5

-

Inhibitor (optional, for control experiments): e.g., Sivelestat

-

96-well microplate, clear, flat-bottom

-

Microplate reader capable of measuring absorbance at 405-410 nm

-

Dimethyl sulfoxide (DMSO) for substrate and inhibitor stock solutions

Preparation of Solutions

-

HNE Stock Solution: Reconstitute purified HNE in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.5) to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the experiment, dilute the stock solution to the desired working concentration in Assay Buffer.

-

Substrate Stock Solution: Dissolve MeOSuc-AAPV-pNA in DMSO to create a 10 mM stock solution. Store at -20°C.

-

Substrate Working Solution: On the day of the experiment, dilute the 10 mM stock solution to the desired final concentration in Assay Buffer. A typical final concentration is 100-200 µM.

-

Inhibitor Stock Solution (Optional): Prepare a stock solution of the desired inhibitor in DMSO.

Assay Procedure

-

Plate Setup: Add 50 µL of Assay Buffer to each well of a 96-well microplate.

-

Enzyme Addition: Add 25 µL of the diluted HNE solution to the appropriate wells. For a negative control, add 25 µL of Assay Buffer instead of the enzyme solution.

-

Inhibitor Addition (Optional): If testing for inhibition, add 25 µL of the inhibitor solution to the appropriate wells. For control wells, add 25 µL of the vehicle (e.g., Assay Buffer with the same percentage of DMSO as the inhibitor solution).

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the enzyme and inhibitor to interact.

-

Initiate Reaction: Add 100 µL of the substrate working solution to all wells to initiate the enzymatic reaction. The total volume in each well will be 200 µL.

-

Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) microplate reader and measure the absorbance at 410 nm every minute for 15-30 minutes.

-

Data Analysis: Determine the rate of reaction (V₀) by calculating the slope of the linear portion of the absorbance versus time curve (ΔA/min). The elastase activity can then be calculated using the Beer-Lambert law, with the molar extinction coefficient of p-nitroanilide (ε ≈ 8800 M⁻¹cm⁻¹ at 410 nm).

Visualizations

The following diagrams illustrate the enzymatic reaction and a key signaling pathway involving neutrophil elastase.

Caption: Enzymatic cleavage of MeOSuc-AAPV-pNA by neutrophil elastase.

Caption: Signaling pathway of NE-induced MUC1 transcription.[8][9]

Conclusion

MeOSuc-AAPV-pNA is a robust and reliable tool for the quantitative determination of neutrophil elastase activity. Its high sensitivity and specificity make it suitable for a wide range of research applications, from basic enzymology to the screening of potential inhibitors in drug discovery programs. The standardized protocol provided in this guide, along with the supporting quantitative data and pathway diagrams, offers a solid foundation for researchers to effectively utilize this substrate in their studies of neutrophil elastase and its role in health and disease.

References

- 1. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzo Life Sciences MeOSuc-AAPV-pNA (5mg). CAS: 70967-90-7, Quantity: Each | Fisher Scientific [fishersci.com]

- 3. scbt.com [scbt.com]

- 4. caymanchem.com [caymanchem.com]

- 5. AID 1502927 - Inhibition of human neutrophil elastase using MeOSuc-AAPV-pNA as substrate measured after 30 mins by spectrometric method - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Elastase Substrate I, Colorimetric [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atsjournals.org [atsjournals.org]

Understanding proteinase 3 function in disease

An In-depth Technical Guide to the Function of Proteinase 3 in Disease

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Proteinase 3 (PR3), a serine protease primarily found in the azurophilic granules of neutrophils, plays a critical dual role in human physiology and pathology. While it contributes to host defense through the proteolytic generation of antimicrobial peptides, it is more notoriously known as the primary autoantigen in ANCA-Associated Vasculitis (AAV), particularly Granulomatosis with Polyangiitis (GPA).[1][2] In this disease, the production of anti-neutrophil cytoplasmic antibodies (ANCA) against PR3 (PR3-ANCA) triggers a devastating autoimmune response. These autoantibodies bind to PR3 expressed on the surface of neutrophils, causing aberrant activation, degranulation, and the formation of neutrophil extracellular traps (NETs), which collectively inflict severe damage upon small blood vessel walls.[3][4] Beyond this direct pathogenic role, PR3 itself acts as a potent pro-inflammatory mediator, influencing cytokine networks, interfering with the clearance of apoptotic cells, and driving the granulomatous inflammation characteristic of GPA.[5][6] This guide provides a comprehensive overview of PR3's function in disease, detailing its enzymatic properties, the signaling pathways it modulates, key quantitative data, and the experimental protocols used to study its activity and expression.

Physiological and Pathological Roles of Proteinase 3

Human proteinase 3 (hPR3) is a 29 kDa enzyme encoded by the PRTN3 gene on chromosome 19.[1][2] Its primary physiological function is thought to be the degradation of extracellular proteins and the generation of antimicrobial peptides at sites of inflammation.[7] However, its inappropriate expression and the subsequent autoimmune response are central to the pathogenesis of GPA.

In GPA, PR3 becomes the target of IgG autoantibodies, known as PR3-ANCA.[8] Patients with PR3-ANCA often experience more severe symptoms, a higher likelihood of relapse, and greater resistance to therapy compared to those with ANCA targeting other antigens like myeloperoxidase (MPO).[1][8] The level of PR3 expression on the membrane of resting neutrophils (mPR3) is a significant pathogenic factor; a higher percentage of mPR3-positive neutrophils is observed in GPA patients and is correlated with an increased risk of disease relapse.[5][9][10]

Pathogenic Signaling Pathways Involving Proteinase 3

PR3's role in disease extends beyond simply being an antibody target. It actively participates in and modulates several key signaling pathways that perpetuate inflammation and tissue damage.

PR3-ANCA-Mediated Neutrophil Activation

The canonical pathogenic mechanism in PR3-AAV involves the binding of PR3-ANCA to neutrophils. For this to occur, neutrophils must first be "primed" by inflammatory cytokines like TNF-α, which causes the translocation of PR3 from intracellular granules to the cell surface. The PR3-ANCA then cross-links membrane-bound PR3 (via its Fab fragment) and Fc gamma receptors (FcγR) on the neutrophil surface, leading to potent cell activation.[3] This results in a respiratory burst, the release of reactive oxygen species (ROS), lytic enzymes, and the formation of NETs, all of which cause direct endothelial injury and vasculitis.[4]

PR3 as a Pro-inflammatory "Danger Signal"

Even in the absence of ANCA, PR3 can drive inflammation. When expressed on the surface of apoptotic neutrophils, PR3 can impair their clearance by macrophages (a process called efferocytosis).[5][11] This disruption of immune silencing creates a pro-inflammatory microenvironment. PR3 on apoptotic cells can interact with macrophages via the IL-1R1/MyD88 signaling pathway, stimulating the production of inflammatory chemokines and perpetuating inflammation.[5][12] Furthermore, PR3 can function as an endogenous "danger" signal by activating Protease-Activated Receptor-2 (PAR-2) on dendritic cells, triggering their maturation and promoting a Th1-type immune response.[13]

Role in Granuloma Formation

Granulomatous inflammation is a hallmark of GPA, distinguishing it from other forms of AAV.[6][14] Recent studies have shown that PR3 directly promotes the formation of multinucleated giant cells (MGCs), which are central to granulomas.[6] This process is dependent on the interaction of PR3 with monocyte Mac-1 and PAR-2 receptors, leading to the production of Interleukin-6 (IL-6) and subsequent activation of the STAT3 signaling pathway.[6][14] This provides a direct mechanistic link between the specific autoantigen (PR3) and the characteristic pathology (granulomas) of GPA.

Quantitative Data Presentation

Quantitative analysis of PR3 expression, activity, and antibody titers is crucial for diagnosis, monitoring, and research in AAV.

Table 1: PR3-ANCA Prevalence and Clinical Associations

| Disease | PR3-ANCA Prevalence | Associated ANCA Pattern (IIF) | Key Clinical Features |

|---|---|---|---|

| Granulomatosis with Polyangiitis (GPA) | ~80-90% of active, generalized cases[3][8] | Cytoplasmic (c-ANCA)[15] | Upper airway involvement, granulomatous lesions, high relapse rate[8] |

| Microscopic Polyangiitis (MPA) | ~35%[8] | Cytoplasmic (c-ANCA) | Renopulmonary involvement[8] |

| Eosinophilic Granulomatosis with Polyangiitis (EGPA) | Less common | Cytoplasmic (c-ANCA) | - |

Table 2: Membrane PR3 (mPR3) Expression in Health and Disease

| Cohort | Parameter | Value | Significance |

|---|---|---|---|

| Healthy Volunteers | % of PR3-high neutrophils | 55 ± 20%[16] | Baseline expression varies among individuals. |

| Patients with Inflammatory Disease | % of PR3-high neutrophils | 72 ± 19%[16] | Significantly higher than healthy controls (P < 0.0001).[16] |

| PR3-ANCA Positive AAV Patients | % of mPR3+/CD177+ neutrophils | 71.2%[17] | Significantly higher than healthy donors (58.4%, P = 0.0044).[17] |

| GPA Patients in Remission | mPR3 expression level | Elevated level | Associated with increased risk for relapse (P = 0.021).[10] |

Table 3: Enzymatic Activity of Proteinase 3

| Substrate | Kinetic Parameter | Value | Notes |

|---|---|---|---|

| Boc-Ala-Ala-Nva-SBzl | kcat/Km | 1.0 x 10⁶ M⁻¹s⁻¹[18] | A highly specific thioester substrate. |

| (Abz)-VADnorVADRQ-(EDDnp) | - | - | A specific FRET substrate used for measuring mPR3 activity.[19] |

| Elastin | - | - | A key physiological substrate; degradation is inhibited by c-ANCA IgG.[18] |

Key Experimental Protocols

Investigating the role of PR3 requires specific and sensitive methodologies to detect autoantibodies, measure enzymatic activity, and quantify protein expression.

ANCA Detection: IIF and Immunoassays

The standard diagnostic approach for AAV involves a two-step process: an initial screen by indirect immunofluorescence (IIF) followed by an antigen-specific immunoassay like ELISA.[15][20]

Protocol 1: Indirect Immunofluorescence (IIF)

-

Substrate Preparation: Human neutrophils are isolated, fixed on a glass slide using ethanol. Ethanol fixation causes charged granular contents, like MPO, to redistribute around the nucleus, while PR3 remains in the cytoplasm.[15][21]

-

Serum Incubation: Patient serum, diluted (e.g., 1:4 and 1:8), is incubated on the slide.[21] If ANCA are present, they will bind to the neutrophil antigens.

-

Secondary Antibody: A fluorescein-labeled anti-human IgG antibody is added, which binds to any patient ANCA attached to the neutrophils.[21]

-

Microscopy: The slide is viewed under a fluorescence microscope.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Antigen Coating: A microtiter plate is coated with highly purified human PR3.

-

Serum Incubation: Diluted patient serum is added to the wells. PR3-ANCA, if present, binds to the coated antigen.

-

Enzyme-Conjugated Secondary Antibody: An enzyme-linked (e.g., horseradish peroxidase) anti-human IgG is added.

-

Substrate Addition: A chromogenic substrate is added. The enzyme on the secondary antibody converts the substrate, producing a color change.

-

Detection: The absorbance of the color is measured with a spectrophotometer. The intensity is proportional to the amount of PR3-ANCA in the sample.

PR3 Enzymatic Activity Assay

Measuring PR3's proteolytic activity is essential for inhibitor screening and functional studies. Assays often use a specific fluorogenic substrate.

Protocol 3: FRET-Based Activity Assay This protocol is adapted from methodologies used to measure mPR3 activity.[19]

-

Enzyme Source: Use either purified PR3 or intact neutrophils (for mPR3 activity). For neutrophil studies, use a concentration of ~300,000 cells per 150 µL.[19]

-

Reaction Buffer: Prepare a suitable buffer, such as PBS with EGTA.[19]

-

Inhibitor Incubation (Optional): To test inhibitors, pre-incubate the enzyme source with varying concentrations of the inhibitor compound for 30 minutes at room temperature.[22]

-

Substrate Addition: Initiate the reaction by adding a specific FRET (Förster Resonance Energy Transfer) peptide substrate, such as (Abz)-VADnorVADRQ-(EDDnp), to a final concentration of 5-15 µM.[19][22]

-

Fluorescence Monitoring: Continuously measure the increase in fluorescence using a fluorometer (e.g., excitation at 360 nm, emission at 460 nm).[22] Cleavage of the FRET peptide separates the quencher (EDDnp) from the fluorophore (Abz), resulting in an increased signal.

-

Data Analysis: Calculate the rate of hydrolysis. For inhibitor studies, fit the data using nonlinear regression to determine IC₅₀ values.[22]

Quantification of Membrane PR3 (mPR3) by Flow Cytometry

Flow cytometry is the gold standard for quantifying the percentage of neutrophils that express PR3 on their surface and the relative amount of expression.

Protocol 4: Flow Cytometry for mPR3

-

Sample Collection: Collect whole blood in heparinized tubes.

-

Cell Staining: Incubate a specific volume of whole blood with a fluorescently-labeled monoclonal anti-PR3 antibody.

-

Red Blood Cell Lysis: After incubation, lyse the red blood cells using a commercial lysing solution.

-

Washing: Wash the remaining leukocytes with buffer (e.g., PBS) and centrifuge to pellet the cells.

-

Acquisition: Resuspend the cells in buffer and analyze on a flow cytometer equipped with an appropriate laser (e.g., 488 nm argon laser).[19]

-

Gating and Analysis:

-

Gate on the neutrophil population based on their characteristic forward and side scatter properties.

-

Within the neutrophil gate, quantify the percentage of cells positive for the anti-PR3 antibody fluorescence (%mPR3+) and the mean fluorescence intensity (MFI), which reflects the level of mPR3 expression.

-

Conclusion and Future Directions

Proteinase 3 is far more than a passive autoantigen; it is an active participant in the inflammatory cascade that defines GPA and other vasculitides. Its ability to trigger neutrophil activation via ANCA, disrupt the resolution of inflammation, and drive granuloma formation places it at a central nexus of the disease process. The quantitative relationship between mPR3 expression levels and the risk of relapse underscores its clinical significance.[10]

For drug development professionals, PR3 presents a compelling therapeutic target. Strategies could include the development of specific PR3 enzymatic inhibitors, agents that block the interaction between PR3-ANCA and neutrophils, or therapies aimed at modulating the downstream signaling pathways (e.g., IL-6/STAT3) that PR3 activates. A deeper understanding of the mechanisms that control PR3 expression and externalization may also unveil novel therapeutic avenues to treat and manage these severe autoimmune diseases.

References

- 1. all-imm.com [all-imm.com]

- 2. Proteinase 3 - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Pathogenicity of Proteinase 3-Anti-Neutrophil Cytoplasmic Antibody in Granulomatosis With Polyangiitis: Implications as Biomarker and Future Therapies [frontiersin.org]

- 4. The plasma proteome reveals distinct signaling pathways associated with PR3-ANCA positive and MPO-ANCA positive vasculitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteinase 3 on apoptotic cells disrupts immune silencing in autoimmune vasculitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteinase 3 promotes formation of multinucleated giant cells and granuloma-like structures in patients with granulomatosis with polyangiitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immune functions of proteinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What you should know about PR3-ANCA: An introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. clinexprheumatol.org [clinexprheumatol.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Immune dysregulation in ANCA-associated vasculitis : role of the proteinase 3 | Institut Cochin [institutcochin.fr]

- 13. Proteinase 3, protease-activated receptor-2 and interleukin-32: linking innate and autoimmunity in Wegener's granulomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Proteinase 3 promotes formation of multinucleated giant cells and granuloma-like structures in patients with granulomatosis with polyangiitis | Annals of the Rheumatic Diseases [ard.bmj.com]

- 15. clinexprheumatol.org [clinexprheumatol.org]

- 16. Proteinase 3 expression on neutrophil membranes from patients with infectious disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Elevated neutrophil membrane expression of proteinase 3 is dependent upon CD177 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Proteinase 3: substrate specificity and possible pathogenetic effect of Wegener's granulomatosis autoantibodies (c-ANCA) by dysregulation of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Catalytic Activity and Inhibition of Wegener Antigen Proteinase 3 on the Cell Surface of Human Polymorphonuclear Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antineutrophil Cytoplasmic Antibodies (ANCA) Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. mayocliniclabs.com [mayocliniclabs.com]

- 22. Expression and purification of human neutrophil proteinase 3 from insect cells and characterization of ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: MeOSuc-AAPV-pNA for Neutrophil Elastase Activity Assessment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and use of N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA), a chromogenic substrate for assaying the activity of human and mouse neutrophil elastase (NE) and proteinase 3 (PR3).

Introduction

MeOSuc-AAPV-pNA is a highly sensitive and specific peptide substrate for neutrophil elastase and proteinase 3.[1][2][3] Upon enzymatic cleavage by these proteases, p-nitroanilide (pNA) is released, which can be quantified by measuring the absorbance at 405-410 nm.[1][4] This substrate is not significantly hydrolyzed by cathepsin G or chymotrypsin, ensuring high specificity in complex biological samples.[1][3] These characteristics make MeOSuc-AAPV-pNA an invaluable tool for studying inflammatory processes and for the screening of potential neutrophil elastase inhibitors in drug discovery.[5][6]

Physicochemical and Solubility Data

A summary of the key physicochemical properties and solubility of MeOSuc-AAPV-pNA is provided in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 70967-90-7 | [7] |

| Molecular Formula | C₂₇H₃₈N₆O₉ | [7][8] |

| Molecular Weight | 590.6 g/mol | [8][9] |

| Purity | ≥98% | [7][8] |

| Solubility in DMSO | >20 mM or 30 mg/mL | [8][9] |

| Solubility in Methanol | 1 mg/mL | |

| Solubility in DMF | 30 mg/mL | [8][9] |

| Solubility in Ethanol | 5 mg/mL | [8][9] |

| Solubility in PBS (pH 7.2) | Slightly soluble | [8][9] |

| λmax | 210, 224, 315 nm | [8][9] |

Solution Preparation and Storage

Proper preparation and storage of MeOSuc-AAPV-pNA solutions are critical for obtaining reproducible experimental results.

Materials

-

MeOSuc-AAPV-pNA powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl)

-

Sterile, nuclease-free microtubes

Protocol for Preparation of Stock Solution (10 mM)

-

Equilibrate the MeOSuc-AAPV-pNA powder to room temperature before opening the vial to prevent condensation.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of MeOSuc-AAPV-pNA powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.91 mg of MeOSuc-AAPV-pNA in 1 mL of DMSO.

-

Vortex the solution until the substrate is completely dissolved.

-

Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile microtubes to avoid repeated freeze-thaw cycles.

Storage and Stability

The stability of MeOSuc-AAPV-pNA is crucial for the reliability of the assay. The following storage conditions are recommended.

| Storage Condition | Powder | Stock Solution in DMSO | Reference(s) |

| -20°C | ≥ 4 years | Up to 1 month | [9][10][11] |

| -80°C | Not specified | Up to 6 months | [10][11] |

Note: For optimal performance, it is recommended to use freshly prepared dilutions from the stock solution for each experiment. Avoid storing diluted working solutions.

Experimental Protocols

The following are detailed protocols for a neutrophil elastase activity assay and an inhibitor screening assay using MeOSuc-AAPV-pNA.

Neutrophil Elastase Activity Assay

This protocol is designed for a 96-well plate format, but can be scaled as needed.

-

MeOSuc-AAPV-pNA stock solution (10 mM in DMSO)

-

Human Neutrophil Elastase (HNE)

-

Assay Buffer (0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Caption: Workflow for the neutrophil elastase activity assay.

-

Prepare Substrate Working Solution: Dilute the 10 mM MeOSuc-AAPV-pNA stock solution in Assay Buffer to the desired final concentration. A common final concentration is 1 mM.

-

Prepare Enzyme Solution: Prepare serial dilutions of human neutrophil elastase in Assay Buffer.

-

Assay Plate Setup:

-

Add 50 µL of Assay Buffer to the blank wells.

-

Add 50 µL of the various enzyme dilutions to the sample wells.

-

-

Initiate Reaction: Add 50 µL of the substrate working solution to all wells to start the reaction. The final volume in each well will be 100 µL.

-

Incubation: Incubate the plate at 37°C for a suitable time (e.g., 30 minutes). The incubation time may need to be optimized based on the enzyme concentration.

-

Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank from the absorbance of the samples. The rate of pNA formation is proportional to the elastase activity.

Neutrophil Elastase Inhibitor Screening Assay

This protocol can be used to determine the IC₅₀ of potential neutrophil elastase inhibitors.

-

MeOSuc-AAPV-pNA stock solution (10 mM in DMSO)

-

Human Neutrophil Elastase (HNE)

-

Test inhibitors at various concentrations

-

Assay Buffer (0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO)

-

96-well clear, flat-bottom microplate

-

Microplate reader

Caption: Workflow for screening neutrophil elastase inhibitors.

-

Prepare Solutions: Prepare the substrate working solution and enzyme solution as described in the activity assay protocol. Prepare serial dilutions of the test inhibitors in Assay Buffer.

-

Assay Plate Setup:

-

Add 25 µL of Assay Buffer to the control wells.

-

Add 25 µL of the various inhibitor dilutions to the test wells.

-

-

Add Enzyme: Add 25 µL of the enzyme solution to all wells.

-

Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.

-

Initiate Reaction: Add 50 µL of the substrate working solution to all wells. The final volume in each well will be 100 µL.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Measurement: Measure the absorbance at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Kinetic Parameters

The following table summarizes the reported kinetic parameters for the hydrolysis of MeOSuc-AAPV-pNA by human neutrophil elastase.

| Parameter | Value | Conditions | Reference(s) |

| Kₘ | 0.152 mM | Not specified | [12] |

| Kₘ | ~0.2 mM | Phosphate buffer, pH 7.4, 25°C | [1] |

Neutrophil Elastase Signaling in Inflammation

Neutrophil elastase plays a critical role in the inflammatory cascade. Upon release from activated neutrophils, it can degrade extracellular matrix components and activate pro-inflammatory signaling pathways.

Caption: Simplified signaling pathway of neutrophil elastase in inflammation.

Neutrophil elastase, released from activated neutrophils in response to inflammatory stimuli, contributes to tissue remodeling through the degradation of extracellular matrix proteins.[9] It also amplifies the inflammatory response by activating cell surface receptors, leading to increased production of pro-inflammatory cytokines like IL-8 and mucins such as MUC5AC.[10][13] This creates a self-perpetuating cycle of inflammation.[10] Furthermore, NE can influence other signaling pathways, such as the BMPR2 pathway, which is implicated in pulmonary arterial hypertension.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzo Life Sciences MeOSuc-AAPV-pNA (5mg). CAS: 70967-90-7, Quantity: Each | Fisher Scientific [fishersci.com]

- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 5. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AID 1502927 - Inhibition of human neutrophil elastase using MeOSuc-AAPV-pNA as substrate measured after 30 mins by spectrometric method - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. caymanchem.com [caymanchem.com]

- 9. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. atsjournals.org [atsjournals.org]

- 14. Frontiers | The Role of Neutrophils and Neutrophil Elastase in Pulmonary Arterial Hypertension [frontiersin.org]

Application Notes and Protocols for MeOSuc-AAPV-pNA in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the chromogenic substrate, Methoxysuccinyl-Alanine-Alanine-Proline-Valine-para-nitroanilide (MeOSuc-AAPV-pNA), for the discovery and characterization of neutrophil elastase inhibitors. Human Neutrophil Elastase (HNE) is a serine protease implicated in the pathology of numerous inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD), cystic fibrosis, and acute respiratory distress syndrome, making it a critical target for therapeutic intervention.

Introduction to MeOSuc-AAPV-pNA

MeOSuc-AAPV-pNA is a highly sensitive and specific substrate for Human Neutrophil Elastase (HNE) and Proteinase 3 (PR3). The substrate mimics the natural cleavage site of HNE. Upon enzymatic cleavage by HNE, the colorless MeOSuc-AAPV-pNA releases a yellow-colored product, para-nitroanilide (pNA). The rate of pNA formation, which can be quantified by measuring the absorbance at 405-410 nm, is directly proportional to the elastase activity. This property makes MeOSuc-AAPV-pNA an invaluable tool for high-throughput screening (HTS) of compound libraries to identify potential HNE inhibitors and for detailed kinetic studies of lead compounds.

Key Applications in Drug Discovery

-

High-Throughput Screening (HTS): The simple, colorimetric readout of the MeOSuc-AAPV-pNA assay makes it highly amenable to automated HTS platforms for the initial identification of hit compounds from large chemical libraries.

-

IC50 Determination: The substrate is routinely used to determine the half-maximal inhibitory concentration (IC50) of test compounds, a key parameter for ranking the potency of inhibitors.

-

Mechanism of Inhibition Studies: Kinetic experiments using varying concentrations of both the substrate and inhibitor can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

Structure-Activity Relationship (SAR) Studies: The assay provides a quantitative measure of inhibitor potency, which is essential for medicinal chemists to refine the chemical structure of hit compounds and improve their efficacy.

Quantitative Data Summary

The following tables summarize key quantitative parameters for MeOSuc-AAPV-pNA and examples of IC50 values for known HNE inhibitors determined using this or similar substrates.

| Parameter | Value | Enzyme Source | Reference |

| K_m_ | 0.152 mM | Human Neutrophil Elastase | [1] |

| Extinction Coefficient (ε) of pNA | 8.8 x 10³ M⁻¹cm⁻¹ at 410 nm | - | [2] |

Table 1: Kinetic Parameters for MeOSuc-AAPV-pNA.

| Inhibitor | IC50 (μM) | Substrate Used | Reference |

| Compound 17 (from Paulownia tomentosa) | 2.4 ± 1.0 - 74.7 ± 8.5 | MeOSuc-AAPV-pNA | [3] |

| Sivelestat | 0.0257 | Not Specified | [4] |

| D4L-1 | 0.0108 | Not Specified | [4] |

| D4L-2 | 0.0180 | Not Specified | [4] |

Table 2: Examples of IC50 Values for Neutrophil Elastase Inhibitors.

Experimental Protocols

Protocol 1: Human Neutrophil Elastase (HNE) Inhibition Assay

This protocol details the steps for determining the inhibitory activity of a test compound against HNE using MeOSuc-AAPV-pNA.

Materials:

-

Human Neutrophil Elastase (HNE), purified

-

MeOSuc-AAPV-pNA substrate

-

Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO

-

Test compound (dissolved in DMSO)

-

Positive Control Inhibitor (e.g., Sivelestat)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 410 nm

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of MeOSuc-AAPV-pNA in DMSO. Dilute with assay buffer to the desired final concentration (e.g., 1 mM).

-

Prepare a stock solution of HNE in a suitable buffer. Dilute with assay buffer to the desired final concentration (e.g., 0.5 nM).

-

Prepare serial dilutions of the test compound and the positive control inhibitor in DMSO.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Test Wells: 2 µL of test compound dilution.

-

Positive Control Wells: 2 µL of positive control inhibitor dilution.

-

Negative Control (No Inhibitor) Wells: 2 µL of DMSO.

-

Blank (No Enzyme) Wells: 2 µL of DMSO.

-

-

Add 178 µL of assay buffer to all wells.

-

Add 10 µL of diluted HNE to all wells except the blank wells. Add 10 µL of assay buffer to the blank wells.

-

Mix gently and incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiate Reaction and Measure Absorbance:

-

Add 10 µL of the MeOSuc-AAPV-pNA solution to all wells to initiate the enzymatic reaction.

-

Immediately start measuring the absorbance at 410 nm every minute for 30 minutes at 37°C using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

-

Correct the rates of the test and control wells by subtracting the rate of the blank wells.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] x 100

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

References

Application Notes: Measuring Neutrophil Elastase in Cell Culture Supernatants

Introduction

Neutrophil elastase (NE) is a powerful serine protease stored in the azurophilic granules of neutrophils.[1][2] Upon neutrophil activation by various stimuli, such as pathogens or inflammatory signals, NE is released into the extracellular space.[2][3][4] While it plays a crucial role in host defense by degrading bacterial proteins, its unregulated activity can lead to the destruction of host tissues, including elastin, collagen, and fibronectin.[2][5] Consequently, aberrant NE activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[5] Therefore, the accurate measurement of NE in cell culture supernatants is vital for researchers studying neutrophil biology, inflammatory processes, and for the development of novel therapeutic inhibitors.

This document provides detailed protocols for the two most common methods for quantifying neutrophil elastase in cell culture supernatants: Enzymatic Activity Assays and Enzyme-Linked Immunosorbent Assays (ELISA).

Methods Overview

There are two primary approaches to measuring neutrophil elastase in cell culture supernatants, each with distinct advantages and applications.

-

Enzymatic Activity Assays: These methods measure the proteolytic activity of NE. They utilize a synthetic substrate, typically a small peptide conjugated to a reporter molecule (a chromophore or fluorophore). When cleaved by active NE, the reporter is released, generating a measurable signal that is proportional to the enzyme's activity. These assays are highly sensitive and directly measure the biologically relevant, active form of the enzyme.[5][6]

-

Enzyme-Linked Immunosorbent Assay (ELISA): This immunoassay quantifies the total amount of NE protein present in a sample, regardless of its enzymatic activity. It employs a pair of antibodies specific to NE in a sandwich format. This method is highly specific and can detect both active and inhibitor-bound elastase.[7][8]

The choice of method depends on the specific research question. If the goal is to assess the potential for tissue damage or to screen for inhibitors, an activity assay is more appropriate. If the objective is to measure the total amount of NE released by neutrophils, an ELISA is the preferred method.

Data Presentation

The following table summarizes the key characteristics of the different assay types for easy comparison.

| Parameter | Fluorometric Activity Assay | Chromogenic Activity Assay | ELISA |

| Principle | Cleavage of a fluorogenic substrate by active NE.[5][6] | Cleavage of a chromogenic substrate by active NE.[9] | Immuno-capture and detection of total NE protein.[7][8] |

| Measures | Active Neutrophil Elastase | Active Neutrophil Elastase | Total Neutrophil Elastase (Active and Inactive) |

| Typical Substrate | MeOSuc-Ala-Ala-Pro-Val-AMC | pNA-Suc-Ala-Ala-Pro-Val-pNA | N/A |

| Detection | Fluorescence (e.g., Ex/Em = 380/500 nm).[2][5] | Absorbance (e.g., 405 nm).[9] | Absorbance (e.g., 450 nm).[8] |

| Sensitivity | High (can detect as low as 1 ng).[2][5][6] | Moderate | High (detection range often 15.6 to 1000 ng/mL).[10][11] |

| Advantages | High sensitivity, measures biologically active enzyme. | Simple, uses standard absorbance plate reader. | High specificity, measures total protein release. |

| Disadvantages | Requires a fluorescence plate reader. | Lower sensitivity compared to fluorometric assays. | Does not distinguish between active and inactive enzyme. |

Experimental Protocols

Protocol 1: Fluorometric Neutrophil Elastase Activity Assay

This protocol is adapted from commercially available kits and provides a method to measure the enzymatic activity of NE in cell culture supernatants.[2][5][6]

Materials:

-

96-well white, flat-bottom microplate

-

Fluorescence microplate reader (Ex/Em = 380/500 nm)

-

NE Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 0.75 M NaCl, 0.05% IGEPAL-CA630)

-

Purified Human Neutrophil Elastase (for standard curve)

-

NE Fluorogenic Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC), stored at -20°C, protected from light.

-

Cell culture supernatants, centrifuged to remove cells and debris (e.g., 400 x g for 5 minutes).[9]

Procedure:

-

Standard Curve Preparation:

-

Prepare a stock solution of the NE enzyme standard.

-

Perform serial dilutions of the NE standard in NE Assay Buffer to create a standard curve (e.g., 0, 5, 10, 15, 20, 25 ng/well).[5]

-

Add 50 µL of each standard dilution to duplicate wells of the 96-well plate.

-

-

Sample Preparation:

-

Add 2-50 µL of your cell culture supernatant to the wells.

-

Adjust the final volume in each well to 50 µL with NE Assay Buffer.[5]

-

-

Substrate Preparation and Reaction Initiation:

-

Prepare a Substrate Mix by diluting the NE substrate in NE Assay Buffer according to the manufacturer's instructions (a typical final concentration is 200 µM).

-

Add 50 µL of the Substrate Mix to each well (including standards and samples). The total volume in each well should now be 100 µL.

-

-

Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity (Ex/Em = 380/500 nm) in kinetic mode, taking readings every 2-3 minutes for 10-20 minutes.[2] Protect the plate from light during incubation.

-

-

Data Analysis:

-

Choose two time points within the linear phase of the reaction.

-

Calculate the change in fluorescence (ΔRFU) over the change in time (Δt).

-

Plot the rate of reaction for the standards against their concentrations to generate a standard curve.

-

Determine the concentration of active NE in your samples by interpolating their reaction rates on the standard curve.

-

Protocol 2: Neutrophil Elastase ELISA

This protocol provides a general outline for a sandwich ELISA to measure total NE protein. It is recommended to follow the specific instructions provided with a commercial ELISA kit.[7][8][12]

Materials:

-

96-well plate pre-coated with a capture antibody specific for human neutrophil elastase.

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Assay Diluent (typically provided in the kit)

-

Recombinant Human Neutrophil Elastase standard

-

Biotinylated detection antibody specific for human neutrophil elastase

-

Streptavidin-HRP conjugate

-

TMB (3,3',5,5'-tetramethylbenzidine) substrate solution

-

Stop Solution (e.g., 2 N H₂SO₄)

-

Microplate reader capable of measuring absorbance at 450 nm.[8]

Procedure:

-

Reagent and Standard Preparation:

-

Bring all reagents to room temperature.

-

Reconstitute the lyophilized NE standard with Assay Diluent to create a stock solution.

-

Perform serial dilutions of the standard in Assay Diluent to generate a standard curve (e.g., ranging from pg/mL to ng/mL, as per kit instructions).

-

-

Assay Procedure:

-

Add 100 µL of standards and cell culture supernatant samples to the appropriate wells.

-

Incubate for 2.5 hours at room temperature or overnight at 4°C.[8]

-

Aspirate the liquid from each well and wash the plate 3-4 times with Wash Buffer.

-

Add 100 µL of the biotinylated detection antibody to each well.

-

Incubate for 1 hour at room temperature.[8]

-

Aspirate and wash the plate as before.

-

Add 100 µL of Streptavidin-HRP conjugate to each well.

-

Incubate for 45 minutes at room temperature.[8]

-

Aspirate and wash the plate.

-

Add 100 µL of TMB substrate solution to each well.

-

Incubate for 30 minutes at room temperature in the dark.[8]

-

Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

-

-

Measurement:

-

Immediately read the absorbance of each well at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average zero standard optical density (OD) from all other readings.

-

Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.

-

Use the standard curve to determine the concentration of NE in your samples.

-

Signaling and Experimental Workflow Diagrams

Neutrophil Activation and Elastase Release

Neutrophil degranulation, the process of releasing granule contents like elastase, is a tightly regulated process initiated by various stimuli. Chemoattractants (e.g., fMLP), pathogen-associated molecular patterns (PAMPs), and inflammatory cytokines bind to G-protein coupled receptors (GPCRs) or other cell surface receptors.[13][14] This triggers a cascade of intracellular signaling events involving Src family kinases, phosphoinositide 3-kinase (PI3K), and the mobilization of intracellular calcium.[13] These pathways converge to facilitate the fusion of azurophilic granules with the plasma membrane, leading to the release of neutrophil elastase into the extracellular environment.[13][15]

General Experimental Workflow

The following diagram outlines the typical workflow for measuring neutrophil elastase in cell culture supernatants. The process begins with culturing and stimulating neutrophils, followed by the collection of the supernatant. The chosen assay is then performed, and the final step involves data analysis and interpretation.

References

- 1. Measurement of Neutrophil Elastase, Proteinase 3, and Cathepsin G Activities using Intramolecularly Quenched Fluorogenic Substrates | Springer Nature Experiments [experiments.springernature.com]

- 2. abcam.com [abcam.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. Neutrophil Elastase Activity Assay Kit (Fluorometric) sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]

- 7. abcam.com [abcam.com]

- 8. raybiotech.com [raybiotech.com]

- 9. Neutrophil elastase measurement [bio-protocol.org]

- 10. news-medical.net [news-medical.net]

- 11. bmglabtech.com [bmglabtech.com]

- 12. content.abcam.com [content.abcam.com]

- 13. Mechanisms of Degranulation in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for Measuring Proteinase 3 (PR3) Activity in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteinase 3 (PR3), a serine protease primarily found in the azurophilic granules of neutrophils, plays a crucial role in innate immunity by contributing to the degradation of engulfed microorganisms.[1] Beyond its antimicrobial functions, PR3 is implicated in various physiological and pathological processes, including inflammation and tissue remodeling.[2][3] Notably, PR3 is the primary autoantigen in ANCA-associated vasculitis (AAV), a group of autoimmune diseases characterized by inflammation of small and medium-sized blood vessels.[4][5][6] In patients with granulomatosis with polyangiitis (GPA), autoantibodies targeting PR3 (PR3-ANCA) are a key diagnostic and prognostic marker.[4][7][8] The enzymatic activity of PR3 is thought to contribute to the pathogenesis of AAV by causing excessive neutrophil activation and vessel wall destruction.[4] Therefore, the accurate measurement of PR3 activity in biological samples is of significant interest for both basic research and clinical applications, including disease monitoring and the development of therapeutic inhibitors.

These application notes provide detailed protocols for measuring PR3 activity using both colorimetric and fluorometric methods, including Fluorescence Resonance Energy Transfer (FRET) assays.

Methods for Measuring Proteinase 3 Activity

The enzymatic activity of PR3 can be quantified using synthetic substrates that release a detectable molecule upon cleavage. The choice of method often depends on the required sensitivity, sample type, and available equipment.

Colorimetric Assays

Colorimetric assays are based on the cleavage of a chromogenic substrate by PR3, resulting in a colored product that can be measured using a spectrophotometer. A common approach involves the use of a substrate like Boc-Ala-Ala-Nva-SBzl, where the release of the thiobenzyl group is detected.[9] Another general method for proteases that can be adapted for PR3 is the use of casein as a substrate, where the generation of trichloroacetic acid (TCA)-soluble peptides containing tyrosine and tryptophan residues is quantified by their reaction with Folin & Ciocalteu's (F-C) Reagent.[10][11]

Table 1: Summary of Colorimetric Assay Parameters

| Parameter | Value/Range | Reference |

| Substrate | Boc-Ala-Ala-Nva-SBzl | [9] |

| Substrate Concentration | 100 µM | [9] |

| Detection Wavelength | 324 nm | [9] |

| Incubation Time | 2 hours | [9] |

| Incubation Temperature | 37°C | [9] |

| Alternative Substrate | Casein | [10] |

| Detection Reagent (for Casein) | Folin & Ciocalteu's Reagent | |

| Detection Wavelength (for Casein) | 660 nm |

Fluorometric Assays (FRET-based)

Fluorometric assays, particularly those based on Fluorescence Resonance Energy Transfer (FRET), offer higher sensitivity compared to colorimetric methods.[12][13] These assays utilize synthetic peptide substrates flanked by a fluorescent donor and a quencher molecule.[13][14] In the intact substrate, the fluorescence of the donor is quenched by the acceptor. Upon cleavage of the peptide by PR3, the donor and quencher are separated, leading to an increase in fluorescence that can be monitored in real-time.[15] Highly specific and potent fluorogenic substrates for PR3 have been developed, such as those with the general formula ABZ-Tyr-Tyr-Abu-ANB-X-NH2, where ABZ is the fluorescent donor and ANB is the quencher.[15]

Table 2: Summary of Fluorometric (FRET) Assay Parameters

| Parameter | Value/Range | Reference |

| Substrate Type | FRET peptides | [15] |

| Example Substrate | ABZ-Tyr-Tyr-Abu-ANB-Gln-NH2 | [15] |

| Substrate Concentration | 4–10 µM | |

| Excitation Wavelength (λex) | 320 nm | [16] |

| Emission Wavelength (λem) | 420 nm | [16] |

| Incubation Temperature | 37°C | [16] |

| kcat/KM for specific substrate | 275,000 M-1 s-1 | [15] |

| Application | Measurement in whole biological fluids and on cell surfaces |

Experimental Protocols

Protocol 1: Colorimetric Measurement of PR3 Activity using a Chromogenic Substrate

This protocol is adapted from the methodology for assaying membrane-bound PR3 activity.[9]

Materials:

-

Biological sample (e.g., neutrophil lysate, purified PR3)

-

PR3 standard of known concentration

-

Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5

-

Substrate: Boc-Ala-Ala-Nva-SBzl (10 mM stock in DMSO)

-

Detection Reagent: 4,4'-dithiodipyridine (40 mM stock in DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 324 nm

Procedure:

-

Prepare PR3 standards by diluting the stock solution in Assay Buffer.

-

Add 100 µl of biological sample or PR3 standard to each well of the 96-well plate.

-

Prepare the reaction mixture by diluting the substrate and detection reagent in Assay Buffer to final concentrations of 100 µM and 400 µM, respectively.

-

Add 900 µl of the reaction mixture to each well containing the sample or standard.

-

Incubate the plate for 2 hours at 37°C.

-

Measure the absorbance of each well at 324 nm.

-

Create a standard curve by plotting the absorbance values of the PR3 standards against their concentrations.

-

Determine the PR3 activity in the biological samples by interpolating their absorbance values from the standard curve.

Protocol 2: Fluorometric Measurement of PR3 Activity using a FRET-based Substrate

This protocol is based on the use of highly specific fluorogenic substrates for PR3.[15][16]

Materials:

-

Biological sample (e.g., cell culture supernatant, plasma)

-

Purified active PR3 for standard curve

-

FRET Substrate (e.g., Abz-peptidyl-EDDnp) at a stock concentration of 10 mM in DMSO.

-

Activity Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% Igepal 630 (for cell lysates) or 50 mM PBS, pH 7.4 (for detergent-free measurements).[16]

-

96-well black microplate, low-binding

-

Microplate fluorescence reader with excitation at 320 nm and emission at 420 nm.

Procedure:

-

Prepare serial dilutions of the purified active PR3 in the appropriate Activity Buffer to generate a standard curve.

-

Add 50 µl of standards or biological samples to the wells of the black microplate.

-

Prepare the substrate solution by diluting the FRET substrate stock in Activity Buffer to a final concentration of 8–16 µM (for a final in-well concentration of 4-8 µM).

-

Add 50 µl of the substrate solution to each well to initiate the reaction.

-

Immediately place the microplate in the fluorescence reader, which has been pre-heated to 37°C.

-

Record the fluorescence intensity continuously (kinetic mode) at λex = 320 nm and λem = 420 nm.

-

Calculate the rate of hydrolysis (initial velocity, V₀) from the linear portion of the fluorescence versus time plot.

-

Generate a standard curve by plotting the V₀ for the PR3 standards against their concentrations.

-

Determine the PR3 activity in the biological samples by comparing their V₀ to the standard curve.

Signaling Pathways and Experimental Workflow

PR3 Signaling and Biological Functions

Proteinase 3, upon its release or surface expression on neutrophils, can interact with various cellular components and signaling pathways. One such pathway involves the activation of Protease-Activated Receptor-2 (PAR-2) on vascular endothelial cells, which can lead to an enhancement of the endothelial barrier function.[17] PR3 is also known to be involved in processes like cytokine processing and neutrophil degranulation.[18]

Caption: PR3 signaling pathway showing neutrophil activation, surface expression, and interaction with endothelial PAR-2.

General Experimental Workflow for PR3 Activity Measurement

The process of measuring PR3 activity in biological samples follows a structured workflow, from sample preparation to data analysis.

Caption: A generalized workflow for the measurement of Proteinase 3 activity in biological samples.

Applications and Considerations

The measurement of PR3 activity is valuable in several research and clinical contexts:

-

ANCA-Associated Vasculitis: While PR3-ANCA levels are routinely measured for diagnosis and monitoring, direct measurement of PR3 activity could provide additional insights into disease pathogenesis and response to therapy.[19][20]

-

Drug Development: Screening for and characterizing inhibitors of PR3 is a key activity in the development of new therapies for inflammatory diseases. The assays described here are well-suited for high-throughput screening of compound libraries.

-

Neutrophil Biology: Quantifying PR3 activity helps in understanding the functional roles of neutrophils in inflammation, infection, and immunity.[18]

Important Considerations:

-

Sample Handling: Biological samples should be handled carefully to avoid artefactual release or activation of PR3. It is recommended to process samples promptly and store them at -80°C for long-term preservation.[21]

-

Specificity: It is crucial to use substrates that are highly specific for PR3 to avoid cross-reactivity with other proteases, such as neutrophil elastase, that may be present in the sample.[16]

-

Controls: Appropriate controls, including blanks (no enzyme) and positive controls (known amount of active PR3), are essential for accurate quantification.

-

Inhibitors: Biological samples may contain endogenous inhibitors of PR3, such as alpha-1-antitrypsin.[22] Assay conditions may need to be optimized to minimize their interference.

By following these detailed protocols and considering the key aspects of assay design, researchers can obtain reliable and reproducible measurements of Proteinase 3 activity to advance our understanding of its role in health and disease.

References

- 1. Measurement of Neutrophil Elastase, Proteinase 3, and Cathepsin G Activities using Intramolecularly Quenched Fluorogenic Substrates | Springer Nature Experiments [experiments.springernature.com]

- 2. JCI - Proteinase 3 and neutrophil elastase enhance inflammation in mice by inactivating antiinflammatory progranulin [jci.org]

- 3. ashpublications.org [ashpublications.org]

- 4. What you should know about PR3-ANCA: An introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Proteinase 3 Autoreactivity in Anti‐Neutrophil Cytoplasmic Antibody–associated vasculitis—Immunological versus clinical features - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mayocliniclabs.com [mayocliniclabs.com]

- 8. Proteinase 3 Antibodies (Anti-PR3), Serum - Diagnostic Tests | Diagnostiki Athinon [athenslab.gr]

- 9. scispace.com [scispace.com]

- 10. Sigma's Non-specific Protease Activity Assay - Casein as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 12. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]

- 13. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]

- 14. Activity based fingerprinting of proteases using FRET peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The new fluorogenic substrates of neutrophil proteinase 3 optimized in prime site region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. atsjournals.org [atsjournals.org]

- 17. Neutrophil proteinase 3 (PR3) acts on protease-activated receptor-2 (PAR-2) to enhance vascular endothelial cell barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Proteinase 3 - Wikipedia [en.wikipedia.org]

- 19. Frontiers | Clinical Utility of Serial Measurements of Antineutrophil Cytoplasmic Antibodies Targeting Proteinase 3 in ANCA-Associated Vasculitis [frontiersin.org]

- 20. Clinical Utility of Serial Measurements of Antineutrophil Cytoplasmic Antibodies Targeting Proteinase 3 in ANCA-Associated Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. proaxsis.com [proaxsis.com]

- 22. hycultbiotech.com [hycultbiotech.com]

Kinetic Analysis of Elastase Inhibition Using MeOSuc-AAPV-pNA: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human neutrophil elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils. Upon inflammation or infection, HNE is released into the extracellular space where it plays a crucial role in the innate immune response by degrading proteins of invading pathogens. However, excessive or unregulated HNE activity can lead to the degradation of host extracellular matrix proteins, such as elastin, contributing to the pathology of various inflammatory diseases including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the inhibition of HNE is a key therapeutic strategy for these conditions.

This document provides detailed application notes and protocols for the kinetic analysis of HNE inhibition using the chromogenic substrate N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA). This substrate is highly specific for HNE and proteinase 3, and upon cleavage by the enzyme, it releases p-nitroaniline (pNA), a yellow chromophore that can be quantified spectrophotometrically at 405-410 nm. This assay allows for the determination of key kinetic parameters, including the Michaelis-Menten constant (Kₘ) and the inhibition constant (Kᵢ), which are essential for the characterization and development of novel HNE inhibitors.

Principle of the Assay

The enzymatic activity of HNE is determined by monitoring the rate of hydrolysis of the synthetic peptide substrate MeOSuc-AAPV-pNA. HNE cleaves the peptide bond C-terminal to the valine residue, releasing the pNA molecule. The rate of pNA formation is directly proportional to the elastase activity and can be measured by the increase in absorbance at 405-410 nm over time. The presence of an inhibitor will decrease the rate of this reaction, and the extent of this decrease can be used to quantify the inhibitor's potency and determine its mechanism of action.

Quantitative Data Summary

The following tables summarize key kinetic parameters for the interaction of human neutrophil elastase with the substrate MeOSuc-AAPV-pNA and various inhibitors.

Table 1: Michaelis-Menten Constant for HNE with MeOSuc-AAPV-pNA

| Enzyme | Substrate | Kₘ (mM) |

| Human Neutrophil Elastase (HNE) | MeOSuc-AAPV-pNA | 0.152[1] |

Table 2: Inhibition Constants (Kᵢ) and IC₅₀ Values for Various HNE Inhibitors

| Inhibitor | Inhibition Type | Kᵢ (µM) | IC₅₀ (µM) | Reference Compound |

| Compound 17 | Non-competitive | 3.2[2] | - | Yes |

| Sivelestat | Competitive | 0.045 - 0.057 | - | Yes |

| MeOSuc-AAPV-CMK | Irreversible | - | < 0.01 | Yes |

| Example Inhibitor A | Competitive | 1.5 | Varies with [S] | No |

| Example Inhibitor B | Uncompetitive | 5.0 | Varies with [S] | No |

Note: Italicized values are representative examples for illustrative purposes. The IC₅₀ value for competitive and uncompetitive inhibitors is dependent on the substrate concentration used in the assay.

Experimental Protocols

Materials and Reagents

-

Human Neutrophil Elastase (HNE)

-

MeOSuc-AAPV-pNA substrate

-

Assay Buffer: 0.1 M HEPES or Tris-HCl, pH 7.5, containing 0.5 M NaCl and 0.05% (v/v) Triton X-100 or Brij-35.

-

Inhibitor of interest

-

Dimethyl sulfoxide (DMSO) for dissolving substrate and inhibitors

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-410 nm

Protocol 1: Determination of the Michaelis-Menten Constant (Kₘ)

-

Prepare Substrate Stock Solution: Dissolve MeOSuc-AAPV-pNA in DMSO to a final concentration of 20 mM.

-

Prepare Substrate Dilutions: Prepare a series of substrate dilutions in Assay Buffer ranging from 0.01 mM to 2 mM.

-

Prepare Enzyme Solution: Dilute HNE in Assay Buffer to a final concentration that gives a linear rate of reaction for at least 10 minutes (e.g., 25-100 nM).

-

Assay Setup: In a 96-well plate, add 50 µL of each substrate dilution in triplicate.

-

Initiate Reaction: Add 50 µL of the HNE solution to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 410 nm every minute for 10-20 minutes.

-

Data Analysis:

-

Calculate the initial velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot. The slope of this line corresponds to the rate of reaction.

-

Plot the initial velocities (V₀) against the substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation (V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) using non-linear regression software to determine the Kₘ and Vₘₐₓ values.

-

Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]), to determine Kₘ and Vₘₐₓ.[3][4][5][6]

-

Protocol 2: Determination of Inhibitor Potency (IC₅₀) and Inhibition Type

-

Prepare Reagents: Prepare HNE, MeOSuc-AAPV-pNA (at a concentration close to its Kₘ, e.g., 0.15 mM), and a series of dilutions of the test inhibitor in Assay Buffer.

-

Assay Setup:

-

In a 96-well plate, add 25 µL of each inhibitor dilution in triplicate.

-

Add 25 µL of HNE solution to each well and pre-incubate for 15 minutes at room temperature.

-

Include a control with no inhibitor.

-

-

Initiate Reaction: Add 50 µL of the substrate solution to each well.

-

Kinetic Measurement: Measure the absorbance at 410 nm over time as described in Protocol 1.

-

IC₅₀ Determination:

-

Calculate the initial velocity for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

-

Determination of Inhibition Type:

-

To determine the mode of inhibition (competitive, non-competitive, or uncompetitive), repeat the experiment with multiple fixed concentrations of the inhibitor and varying concentrations of the substrate.

-

Generate Lineweaver-Burk plots (1/V₀ vs. 1/[S]) for each inhibitor concentration.

-

Competitive inhibition: Lines will intersect on the y-axis (1/Vₘₐₓ is unchanged, apparent Kₘ increases).[6]

-

Non-competitive inhibition: Lines will intersect on the x-axis (apparent Vₘₐₓ decreases, Kₘ is unchanged).[6]

-

Uncompetitive inhibition: Lines will be parallel (both apparent Vₘₐₓ and Kₘ decrease).[6]

-

-

Alternatively, Dixon plots (1/V₀ vs. [I]) or Cornish-Bowden plots ([S]/V₀ vs. [I]) can be used for graphical determination of the inhibition type and the Kᵢ value.[7][8][9][10][11][12][13]

-

Visualizations

Signaling Pathway of Neutrophil Elastase in Inflammation

Neutrophil elastase released during inflammation can cleave a variety of host proteins, leading to tissue damage and modulation of the immune response. One critical role is the degradation of Toll-like receptors (TLRs), which are essential for recognizing pathogen-associated molecular patterns. By cleaving TLRs, HNE can dampen the innate immune response.

Caption: HNE's role in inflammation and its inhibition.

Experimental Workflow for HNE Inhibition Assay

The following diagram outlines the key steps in performing a kinetic analysis of HNE inhibition.

Caption: Workflow for HNE inhibition analysis.

Logical Relationship of Inhibition Types

The Lineweaver-Burk plot provides a clear visual distinction between the different modes of reversible enzyme inhibition.

Caption: Lineweaver-Burk plots for inhibition types.

References

- 1. researchgate.net [researchgate.net]

- 2. AID 1502927 - Inhibition of human neutrophil elastase using MeOSuc-AAPV-pNA as substrate measured after 30 mins by spectrometric method - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. superchemistryclasses.com [superchemistryclasses.com]

- 4. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 5. 2minutemedicine.com [2minutemedicine.com]

- 6. Khan Academy [khanacademy.org]

- 7. fiveable.me [fiveable.me]

- 8. letstalkacademy.com [letstalkacademy.com]

- 9. letstalkacademy.com [letstalkacademy.com]

- 10. fiveable.me [fiveable.me]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. genscript.com [genscript.com]

Sourcing and Application of MeOSuc-AAPV-pNA: A Detailed Guide for Researchers

For Immediate Release